Intrinsic Homophilic Dimerization Affinity is Calibrated Differently from N- and E-Cadherin
The homophilic dimerization KD of the complete M-cadherin ectodomain (EC1-EC5) is 83.1 ± 4.2 µM, measured by analytical ultracentrifugation (AUC). This represents a quantitative middle ground: it is approximately 3.2-fold weaker than N-cadherin (KD = 25.8 ± 1.5 µM) but 1.2-fold stronger than E-cadherin (KD = 96.5 ± 10.6 µM). It is also 6.1-fold weaker than R-cadherin (KD = 13.7 ± 0.2 µM) .
| Evidence Dimension | Homophilic dimerization affinity (KD) |
|---|---|
| Target Compound Data | KD = 83.1 ± 4.2 µM |
| Comparator Or Baseline | N-cadherin: 25.8 ± 1.5 µM; E-cadherin: 96.5 ± 10.6 µM; R-cadherin: 13.7 ± 0.2 µM; P-cadherin: 30.9 ± 1.0 µM |
| Quantified Difference | M-cadherin KD is 3.2x weaker than N-cadherin and 6.1x weaker than R-cadherin |
| Conditions | Analytical ultracentrifugation (AUC) on purified mouse EC1-EC5 ectodomain fragments at 25°C |
Why This Matters
These affinity differences are evolutionarily conserved and directly dictate cell sorting behavior in vitro; selecting M-cadherin ensures experimental models replicate its specific, intermediate adhesive strength rather than the stronger adhesion of N- or R-cadherin.
- [1] Vendome, J., et al. (2014). Structural and energetic determinants of adhesive binding specificity in type I cadherins. PNAS, 111(40), E4175-E4184. View Source
